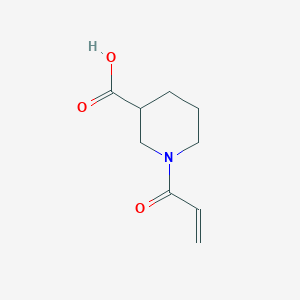

1-(Prop-2-enoyl)piperidine-3-carboxylic acid

Description

Contextual Significance in Organic Chemistry and Chemical Biology

In the realm of organic chemistry, the significance of 1-(prop-2-enoyl)piperidine-3-carboxylic acid lies in its potential as a versatile synthetic building block. The piperidine (B6355638) scaffold is a prevalent motif in a vast number of biologically active compounds and natural products. ijnrd.org Derivatives of piperidine are integral to the structure of many pharmaceuticals, highlighting the importance of this heterocyclic system in medicinal chemistry. nih.gov

From a chemical biology perspective, the acryloyl group is of particular interest as it can act as a Michael acceptor. This functionality allows the molecule to potentially form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity makes it a candidate for the design of targeted covalent inhibitors, a class of therapeutic agents that can offer enhanced potency and duration of action. The carboxylic acid group, on the other hand, can participate in hydrogen bonding and salt bridge interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

Historical Development and Research Trajectory of Piperidine Carboxylic Acid Derivatives

The study of piperidine and its derivatives has a long and rich history, originating from the isolation of piperine (B192125) from black pepper. wikipedia.org Over the decades, the development of synthetic methodologies has allowed for the preparation of a wide array of substituted piperidines. nih.gov Early research focused on the synthesis and pharmacological evaluation of simple piperidine-based alkaloids.

In more recent times, the focus has shifted towards the development of more complex and stereochemically defined piperidine derivatives for use in drug discovery. nih.gov The synthesis of piperidine carboxylic acids, in particular, has been an active area of research, with numerous methods being developed for their preparation. researchgate.net These compounds serve as crucial intermediates in the synthesis of a diverse range of pharmaceutical agents. nbinno.com The introduction of various substituents onto the piperidine ring and the nitrogen atom has been a key strategy in modulating the biological activity of these compounds. acgpubs.org The ongoing research in this area continues to expand the chemical space accessible to medicinal chemists, paving the way for the discovery of novel therapeutics. researchgate.net

Structural Attributes and Their Implications for Research Utility

The research utility of 1-(prop-2-enoyl)piperidine-3-carboxylic acid is directly linked to its distinct structural features. The molecule can be deconstructed into three key components: the piperidine ring, the carboxylic acid group, and the prop-2-enoyl group.

The Carboxylic Acid Group: This functional group is ionizable at physiological pH, which can impact the molecule's solubility and ability to cross cell membranes. It can also serve as a handle for further chemical modifications, such as esterification or amidation.

The Prop-2-enoyl (Acryloyl) Group: This α,β-unsaturated carbonyl moiety is a key feature of the molecule. As a Michael acceptor, it can react with nucleophiles in a conjugate addition reaction. This reactivity is of significant interest in the design of covalent probes and inhibitors for studying biological systems.

The combination of these structural elements in a single molecule offers a range of possibilities for its application in chemical research. The presence of both a nucleophilic nitrogen (within the piperidine ring, though in this case acylated) and an electrophilic acryloyl group, along with the ionizable carboxylic acid, creates a multifunctional platform for the development of novel chemical tools and therapeutic leads.

Interactive Data Table: Key Structural Features and Their Research Implications

| Structural Feature | Chemical Property | Implication for Research Utility |

| Piperidine Ring | Saturated heterocycle, conformational flexibility | Provides a 3D scaffold for molecular design, influences binding to biological targets. |

| Carboxylic Acid | Acidic, can be ionized, can form esters/amides | Impacts solubility and membrane permeability, allows for further chemical modification. |

| Prop-2-enoyl Group | Michael acceptor, electrophilic | Enables covalent modification of biological macromolecules, useful for designing targeted inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBROFLVSVXVQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches to the Piperidine-3-carboxylic Acid Core

The piperidine-3-carboxylic acid framework is a crucial building block, and its stereochemistry is often critical for the biological activity of its derivatives. nih.gov Consequently, significant research has been dedicated to developing methods for its enantioselective synthesis.

Accessing enantiomerically pure forms of the piperidine-3-carboxylic acid core is a primary challenge in the synthesis of the title compound. A generally applicable and efficient asymmetric route to these structures is highly sought after. nih.gov Strategies often suffer from lengthy reaction sequences or the need for stoichiometric chiral starting materials. nih.gov

Modern approaches have focused on catalytic asymmetric methods. One notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method can generate 3-substituted tetrahydropyridines, which are precursors to the desired piperidine (B6355638) ring, in high yield and with excellent enantioselectivity. nih.gov Another established method for achieving enantiomeric enrichment is through classical resolution. This can be accomplished by the fractional crystallization of an acid addition salt of a racemic piperidine-3-carboxylic acid ester with a chiral acid. google.com This technique allows for the separation of enantiomers, providing access to non-racemic mixtures with high enantiomeric excess (ee), often exceeding 90% or even 98% ee. google.com

The installation of the N-acryloyl group onto the piperidine nitrogen is typically achieved through a standard acylation reaction. This involves treating the parent piperidine-3-carboxylic acid (or its ester derivative) with acryloyl chloride. biomaterials.orgtandfonline.com The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly used bases include organic amines like triethylamine (B128534) (TEA) or inorganic bases such as anhydrous sodium carbonate. biomaterials.orgtandfonline.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane. biomaterials.orgtandfonline.com For instance, nipecotamide (B1220166) (piperidine-3-carboxamide) can be dissolved in DMF with TEA and treated with acryloyl chloride to yield the corresponding N-acryloyl derivative. biomaterials.org

Table 1: Representative Conditions for N-Acryloylation of Piperidine Scaffolds

| Piperidine Substrate | Acylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| Nipecotamide | Acryloyl chloride | Triethylamine (TEA) | Dimethylformamide (DMF) | biomaterials.org |

This table is interactive and can be sorted by column headers.

The complete assembly of 1-(prop-2-enoyl)piperidine-3-carboxylic acid from simple precursors is a multi-step process that combines the strategies outlined above. A logical synthetic sequence would be:

Synthesis of the Piperidine Core : Preparation of racemic piperidine-3-carboxylic acid or an ester thereof.

Enantiomeric Resolution : If a specific enantiomer is desired, the racemic mixture is resolved, for example, by fractional crystallization with a chiral acid to isolate the desired (R)- or (S)-enantiomer. google.com

N-Acryloylation : The secondary amine of the piperidine ring is then acylated using acryloyl chloride in the presence of a suitable base. biomaterials.orgtandfonline.com If an ester of piperidine-3-carboxylic acid was used, this step yields the N-acryloylated ester.

Hydrolysis (if necessary) : If the starting material was an ester, a final hydrolysis step is required to liberate the carboxylic acid, yielding the final target compound.

This sequential approach allows for the controlled construction of the molecule with the desired stereochemistry at the C3 position. google.com

Derivatization and Functionalization Strategies for 1-(Prop-2-enoyl)piperidine-3-carboxylic acid

The title compound possesses two key functional groups amenable to further chemical modification: the carboxylic acid and the α,β-unsaturated carbonyl system.

The carboxylic acid moiety provides a versatile handle for derivatization. Standard organic transformations can be employed to convert it into a variety of other functional groups, such as esters, amides, or acyl hydrazides. thermofisher.com

These coupling reactions typically involve the activation of the carboxylic acid, often with a carbodiimide (B86325) reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a nucleophile (an alcohol, amine, or hydrazine). thermofisher.com For example, piperidine-3-carboxylic acids have been converted into their corresponding β-keto esters as part of a synthetic route to novel heterocyclic amino acids. nih.gov The inclusion of reagents like N-hydroxysulfosuccinimide can improve the efficiency of carbodiimide-mediated couplings in aqueous solutions. thermofisher.com

Table 2: Potential Derivatizations of the Carboxylic Acid Group

| Reagent Class | Resulting Functional Group | Common Coupling Agents |

|---|---|---|

| Alcohols | Ester | EDAC, DCC |

| Amines | Amide | EDAC, DCC, T3P |

This table is interactive and can be sorted by column headers.

The N-acryloyl group is an α,β-unsaturated amide. The conjugation of the carbon-carbon double bond with the carbonyl group renders the β-carbon electrophilic. handwiki.orglibretexts.org This allows the molecule to undergo conjugate addition, also known as Michael addition, where a nucleophile attacks this β-carbon. handwiki.org

This reactivity pattern is a key feature of α,β-unsaturated carbonyl compounds. nih.gov The electrophilic character is transmitted from the carbonyl carbon to the β-carbon via resonance. libretexts.org Soft nucleophiles, such as thiols, preferentially attack the "soft" electrophilic β-carbon in a 1,4-conjugate addition. nih.govyoutube.com In contrast, "hard" nucleophiles, like organolithium reagents, tend to attack the harder carbonyl carbon in a 1,2-addition. libretexts.orgyoutube.com

However, unfunctionalized acrylamides are generally considered to be weakly electrophilic and are relatively unreactive towards thiols compared to other α,β-unsaturated systems like enones or enals. nih.gov This tunable reactivity is a significant aspect of their chemical profile. nih.gov

Diversification of the Piperidine Ring System

The synthesis of derivatives related to 1-(Prop-2-enoyl)piperidine-3-carboxylic acid often begins with a pre-functionalized piperidine ring. The diversification of this core structure is a key strategy for creating a library of related compounds. This can be achieved by employing various synthetic routes that allow for the introduction of substituents at different positions on the piperidine ring before the final N-acylation step.

One primary approach involves the hydrogenation of substituted pyridine (B92270) precursors. This method is one of the most common sources for obtaining the piperidine core. nih.gov By starting with a pyridine ring that already contains the desired substituents, a diverse range of piperidine derivatives can be generated. nih.gov Another significant strategy is intramolecular cyclization, where a linear precursor containing a nitrogen source undergoes ring closure to form the piperidine heterocycle. nih.gov The nature of the linear precursor can be varied to introduce complexity and different functional groups onto the resulting ring.

Recent advancements have introduced more modular strategies that streamline the synthesis of complex piperidines. news-medical.net These methods can significantly reduce the number of steps required compared to traditional synthetic pathways. news-medical.net For instance, a combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling with nickel electrocatalysis allows for the direct functionalization of the piperidine ring. news-medical.net This two-step process simplifies the construction of complex piperidines by efficiently forming new carbon-carbon bonds without the need for protective groups or expensive precious metal catalysts like palladium. news-medical.net

The choice of the initial building block is also crucial for diversification. Syntheses can start from enantiopure materials like (R)- or (S)-piperidine-3-carboxylic acid to produce chiral final products. nih.gov This strategy was demonstrated in the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which began with the respective chiral forms of N-Boc protected piperidine-3-carboxylic acid. nih.gov

| Diversification Strategy | Description | Key Advantages | Reference |

| Hydrogenation of Pyridines | Reduction of substituted pyridine rings to form the corresponding piperidines. | Access to a wide variety of piperidines from readily available pyridine precursors. | nih.gov |

| Intramolecular Cyclization | Ring formation from a linear amino-aldehyde or similar precursor. | Allows for the construction of the piperidine ring with embedded functionality. | nih.gov |

| Modular C-H Functionalization | Biocatalytic C-H oxidation followed by nickel-electrocatalyzed radical cross-coupling. | Reduces step count, avoids costly metals, and allows for rapid access to complex 3D molecules. | news-medical.net |

| Chiral Precursors | Use of enantiomerically pure starting materials like (R)- or (S)-piperidine-3-carboxylic acid. | Direct synthesis of specific stereoisomers. | nih.gov |

Advanced Synthetic Techniques and Sustainable Methodologies

Modern organic synthesis emphasizes the use of advanced techniques that improve efficiency, reduce waste, and provide access to novel chemical structures. Catalysis and microwave-assisted procedures are at the forefront of these efforts, offering significant advantages over conventional methods for the synthesis of compounds like 1-(Prop-2-enoyl)piperidine-3-carboxylic acid.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of piperidine-containing molecules, from the formation of the heterocyclic ring to its final functionalization. Transition metal catalysis is frequently employed for the hydrogenation of pyridines, a fundamental step in many piperidine syntheses. nih.gov Gold-catalyzed tandem reactions have also been developed for the efficient synthesis of polyfunctional piperidines through processes like enynyl ester isomerization and subsequent intramolecular cyclization. nih.gov

In the context of forming the final N-acryloyl bond, coupling reagents are often used in conjunction with catalysts. For example, the synthesis of related structures has utilized 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent with 4-dimethylaminopyridine (B28879) (DMAP) serving as a catalyst to facilitate the reaction. nih.gov

More recently, a significant shift towards sustainable and efficient catalytic systems has been observed. A novel approach combines biocatalysis with nickel electrocatalysis to functionalize the piperidine ring. news-medical.net This dual catalytic system first uses an enzyme for C-H oxidation, followed by a nickel-catalyzed cross-coupling reaction. news-medical.net This method not only enhances efficiency but also aligns with the principles of green chemistry by reducing reliance on precious metal catalysts. news-medical.netmdpi.com

| Catalytic System | Application | Example | Reference |

| Transition Metals | Hydrogenation of pyridines to form piperidine rings. | Not specified | nih.gov |

| Gold (Au) | Tandem acyloxy migration/intramolecular cycloaddition. | Synthesis of polyfunctional piperidines from enynyl esters. | nih.gov |

| Coupling Reagent/Catalyst | Amide bond formation. | EDC·HCl / DMAP. | nih.gov |

| Biocatalysis/Electrocatalysis | C-H functionalization of the piperidine ring. | Enzyme / Nickel (Ni). | news-medical.net |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net This technology is particularly effective for reactions like amide bond formation, which is the key step in the N-acylation of the piperidine ring to form the target compound.

The application of microwave irradiation can dramatically improve classic organic reactions by providing rapid and uniform heating. nih.gov In the synthesis of various heterocyclic compounds, including those containing piperidine moieties, microwave assistance has been shown to produce excellent yields in significantly reduced time frames. nih.govmdpi.com For instance, the direct amidation of carboxylic acids or their esters with amines under microwave irradiation has been successfully demonstrated, bypassing the need for harsh activating agents and lengthy reaction times. nih.gov

While a specific microwave-assisted procedure for 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is not detailed in the reviewed literature, the successful synthesis of other N-substituted piperidines and related amides under these conditions strongly supports its feasibility. nih.govmdpi.com A hypothetical procedure would involve the direct reaction of piperidine-3-carboxylic acid with an activated form of acrylic acid under microwave irradiation, potentially in a solvent-free setting or using a green solvent to further enhance the sustainability of the process. mdpi.commdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Yield | Variable, often moderate | Generally higher | nih.govnih.gov |

| Product Purity | Often requires extensive purification | Cleaner reactions, simpler workup | nih.gov |

| Energy Source | External heating (oil bath, heating mantle) | Direct dielectric heating | nih.govresearchgate.net |

Reactivity and Reaction Mechanism Studies

Investigations into the Reactivity Profile of the Acryloyl Amide Linkage

The acryloyl amide linkage in 1-(prop-2-enoyl)piperidine-3-carboxylic acid is a key determinant of its reactivity, rendering the β-carbon of the acryloyl group susceptible to nucleophilic attack. This reactivity is analogous to that observed in other N-acryloylpiperidine derivatives. Detailed mechanistic studies on the addition of thiols to N-acryloylpiperidine have provided significant insights into this process. rsc.org

The reaction of N-acryloylpiperidine with a variety of thiols has been systematically studied using HPLC-based assays to determine second-order rate constants. rsc.org These studies have led to the construction of Brønsted-type plots, which reveal that the reaction rate is relatively insensitive to the nucleophilicity of the attacking thiolate. rsc.org This suggests a transition state with a significant degree of bond formation to the nucleophile.

Further mechanistic elucidation through the study of temperature effects has enabled the construction of Eyring plots, from which the enthalpy and entropy of activation for the thiol addition have been calculated. rsc.org Additionally, investigations into ionic strength and solvent kinetic isotope effects have provided information on charge dispersal and the role of proton transfer in the transition state. rsc.org Computational studies using Density Functional Theory (DFT) have complemented these experimental findings, offering insights into the potential structure of the activated complex. rsc.org Collectively, this body of evidence strongly supports a cohesive addition mechanism that is the microscopic reverse of the E1cb elimination pathway. rsc.org

Table 1: Kinetic and Thermodynamic Parameters for the Reaction of N-Acryloylpiperidine with Thiols

| Parameter | Description |

|---|---|

| Second-Order Rate Constants | Determined via HPLC-based assays for a panel of thiols with varying pKa values. |

| Brønsted Coefficient (β) | Indicates the sensitivity of the reaction rate to the basicity of the nucleophile. A low value suggests an early transition state with respect to proton transfer. |

| Enthalpy of Activation (ΔH‡) | Provides information about the energy barrier of the reaction. |

| Entropy of Activation (ΔS‡) | Offers insight into the degree of order in the transition state. |

Note: Specific values for these parameters are dependent on the specific thiol nucleophile and reaction conditions.

Stereochemical Outcomes and Control in Reactions

The presence of a stereocenter at the 3-position of the piperidine (B6355638) ring introduces a crucial element of stereochemical control in reactions involving 1-(prop-2-enoyl)piperidine-3-carboxylic acid. The ability to direct the stereochemical outcome of reactions is a significant area of interest in organic synthesis, particularly for creating structurally diverse molecules for applications such as drug discovery. whiterose.ac.uk

In the context of piperidine derivatives, stereocontrol can be achieved through various strategies, including the use of chiral auxiliaries, catalysts, or by exploiting the inherent chirality of the starting material. nih.gov For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base like (-)-sparteine (B7772259) demonstrates a method for obtaining enantioenriched piperidine derivatives. whiterose.ac.uk Subsequent reactions on these enantioenriched scaffolds can proceed with retention of stereochemistry, allowing for the synthesis of complex, stereochemically defined products. whiterose.ac.uk

While direct studies on 1-(prop-2-enoyl)piperidine-3-carboxylic acid are limited, the principles of stereocontrol observed in related piperidine systems are applicable. The conformational constraints imposed by the piperidine ring, in conjunction with the electronic and steric properties of the acryloyl and carboxylic acid groups, are expected to influence the facial selectivity of approaching reagents, thereby dictating the stereochemical outcome at newly formed stereocenters.

Exploration of Intramolecular Cyclization Pathways

The structure of 1-(prop-2-enoyl)piperidine-3-carboxylic acid contains functionalities that can participate in intramolecular cyclization reactions, leading to the formation of bicyclic or more complex heterocyclic systems. The carboxylic acid group, or a derivative thereof, can act as a nucleophile, while the acryloyl group serves as an electrophile.

Intramolecular cyclizations of N-alkenoylpiperidines and related systems have been explored as a means to construct novel heterocyclic scaffolds. For example, intramolecular dipolar cycloadditions of N-alkenyl nitrones have been utilized to synthesize piperidine-fused isoxazolidines. researchgate.net While this specific reaction involves a nitrone, the underlying principle of an intramolecular addition to an alkene is relevant.

A plausible intramolecular cyclization pathway for 1-(prop-2-enoyl)piperidine-3-carboxylic acid could involve the nucleophilic attack of the carboxylate (or a suitably activated derivative) onto the β-carbon of the acryloyl group. This would lead to the formation of a bicyclic lactone. The feasibility and stereochemical outcome of such a cyclization would be influenced by factors such as the ring size of the resulting bicyclic system, the conformational preferences of the piperidine ring, and the reaction conditions employed.

Role as a Key Intermediate in Cascade and Domino Reactions

Cascade and domino reactions, which involve a series of consecutive transformations in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. nih.gov The multiple functional groups present in 1-(prop-2-enoyl)piperidine-3-carboxylic acid make it a potentially valuable intermediate in such reaction sequences.

The acryloyl group can participate in a variety of transformations, including Michael additions, cycloadditions, and radical reactions. The carboxylic acid can be converted into other functional groups or can participate directly in reactions. The piperidine ring itself can be a scaffold upon which further complexity is built.

For instance, a cascade reaction could be initiated by a nucleophilic addition to the acryloyl group, which then triggers a subsequent intramolecular reaction involving the carboxylic acid or another part of the molecule. The stereocontrolled synthesis of complex piperidine-containing structures often relies on such cascade strategies to efficiently build multiple stereocenters. nih.gov While specific examples utilizing 1-(prop-2-enoyl)piperidine-3-carboxylic acid in cascade reactions are not extensively documented in the available literature, its structural motifs are consistent with those of precursors used in the synthesis of complex nitrogen-containing heterocycles.

Mechanistic Elucidation of Transformation Processes

The mechanistic understanding of reactions involving 1-(prop-2-enoyl)piperidine-3-carboxylic acid is crucial for predicting its reactivity and for the rational design of synthetic strategies. As detailed in Section 3.1, the mechanism of thiol addition to the closely related N-acryloylpiperidine has been thoroughly investigated. rsc.org

The key features of this mechanism include the nucleophilic attack of the thiolate on the β-carbon of the acryloyl group, proceeding through a transition state with significant charge dispersal. rsc.org The reaction is understood to be the microscopic reverse of an E1cb elimination. rsc.org This detailed mechanistic picture provides a strong foundation for understanding other nucleophilic addition reactions to the acryloyl group of 1-(prop-2-enoyl)piperidine-3-carboxylic acid.

Furthermore, computational methods such as DFT have proven to be invaluable in elucidating the structures of transition states and intermediates, providing a deeper understanding of the reaction pathways. rsc.org The application of such computational and experimental techniques to the specific reactions of 1-(prop-2-enoyl)piperidine-3-carboxylic acid would be essential for a comprehensive mechanistic elucidation of its diverse transformation processes.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (e.g., 1H, 13C, 15N, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-(prop-2-enoyl)piperidine-3-carboxylic acid, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the vinyl protons of the acryloyl group and the protons of the piperidine (B6355638) ring and the carboxylic acid. Due to the restricted rotation around the amide bond, some signals of the piperidine ring may appear as broadened peaks or as two sets of signals, representing the presence of rotational isomers (rotamers).

The vinyl protons of the acryloyl group are expected to form a characteristic AMX spin system, with signals typically appearing in the range of 5.5-7.0 ppm. The proton on the carbon adjacent to the carbonyl group (Hα) would likely be the most downfield, coupled to the two terminal vinyl protons (Hβ, cis and trans). The protons on the piperidine ring will be found in the aliphatic region, generally between 1.5 and 4.0 ppm. The proton at the C3 position, being adjacent to the carboxylic acid group, would be shifted downfield. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would also be deshielded. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to resonate around 165-170 ppm, while the carboxylic acid carbonyl will be further downfield, typically in the 170-180 ppm range. The vinyl carbons of the acryloyl group are expected at approximately 128 ppm (-CH=) and 130 ppm (=CH₂). The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) expected around 40-50 ppm and the remaining carbons (C3, C4, C5) between 20-40 ppm. The C3 carbon, being substituted with the carboxylic acid, would be shifted relative to the other methylene (B1212753) carbons.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom. The nitrogen in the amide linkage of 1-(prop-2-enoyl)piperidine-3-carboxylic acid would have a characteristic chemical shift, distinguishing it from other nitrogen-containing functional groups.

2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring and the acryloyl group. An HSQC spectrum would correlate each proton to its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is vital for establishing the connectivity between the acryloyl group and the piperidine ring, as well as confirming the position of the carboxylic acid group.

Predicted NMR Data for 1-(Prop-2-enoyl)piperidine-3-carboxylic acid:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| COOH | >10 | br s | - |

| =CH-CO | 6.5 - 6.8 | dd | J = 17, 10 |

| =CH₂ (trans to CO) | 6.2 - 6.4 | dd | J = 17, 2 |

| =CH₂ (cis to CO) | 5.6 - 5.8 | dd | J = 10, 2 |

| Piperidine H2, H6 | 3.5 - 4.0 | m | - |

| Piperidine H3 | 2.5 - 2.9 | m | - |

| Piperidine H4, H5 | 1.5 - 2.2 | m | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O (Carboxylic Acid) | 170 - 180 |

| C =O (Amide) | 165 - 170 |

| =C H-CO | ~130 |

| =C H₂ | ~128 |

| Piperidine C 2, C 6 | 40 - 50 |

| Piperidine C 3 | 35 - 45 |

| Piperidine C 4, C 5 | 20 - 35 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the accurate determination of the molecular formula of 1-(prop-2-enoyl)piperidine-3-carboxylic acid. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to deduce the elemental composition and confirm the molecular weight. For this compound (C₉H₁₃NO₃), the expected exact mass would be calculated and compared with the experimental value.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group would likely require derivatization (e.g., esterification) to increase its volatility. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion. The piperidine ring can also undergo characteristic fragmentation, often involving the loss of small neutral molecules.

Predicted Fragmentation Pattern: In the mass spectrum of 1-(prop-2-enoyl)piperidine-3-carboxylic acid, key fragmentation pathways would be expected. The molecular ion peak [M]⁺ would be observed. A prominent fragment would likely correspond to the loss of the carboxyl group (-COOH, 45 Da). Cleavage of the bond between the piperidine ring and the acryloyl group could lead to fragments corresponding to the piperidine-3-carboxylic acid cation and the acryloyl radical, or vice versa. The acryloyl group itself can lead to a characteristic fragment at m/z 55, corresponding to [CH₂=CH-C=O]⁺.

Interactive Data Table: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 183 | [M]⁺ |

| 138 | [M - COOH]⁺ |

| 128 | [Piperidine-3-carboxylic acid]⁺ |

| 55 | [Acryloyl cation]⁺ |

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 1-(prop-2-enoyl)piperidine-3-carboxylic acid, the IR spectrum would show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹. The amide C=O stretch (Amide I band) is expected to be a strong absorption in the range of 1630-1680 cm⁻¹. The C=C stretching of the acryloyl group would be observed around 1620-1640 cm⁻¹. The N-H bending vibration (Amide II band) is absent in this tertiary amide. The C-N stretching vibration of the amide would be found in the 1200-1400 cm⁻¹ region. The various C-H stretching and bending vibrations of the piperidine ring and the vinyl group would also be present.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |

| 2850-3000 | C-H (Aliphatic & Vinylic) | Stretching |

| 1700-1730 | C=O (Carboxylic Acid) | Stretching |

| 1630-1680 | C=O (Amide) | Stretching (Amide I) |

| 1620-1640 | C=C (Vinyl) | Stretching |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC, Capillary Electrophoresis)

Chromatographic methods are essential for separating 1-(prop-2-enoyl)piperidine-3-carboxylic acid from any impurities or byproducts and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For 1-(prop-2-enoyl)piperidine-3-carboxylic acid, a reversed-phase HPLC method would be suitable. sielc.com A C18 column could be used with a mobile phase consisting of a mixture of water (acidified with formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the acryloyl group contains a chromophore.

Gas Chromatography (GC): As mentioned previously, direct analysis of this compound by GC is challenging due to its low volatility and the presence of the carboxylic acid. Derivatization would be necessary to convert the carboxylic acid into a more volatile ester, allowing for separation and quantification by GC, typically with a flame ionization detector (FID) or a mass spectrometer.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is well-suited for the analysis of charged species. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, being an acid, can be analyzed in its anionic form at an appropriate pH. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of 1-(prop-2-enoyl)piperidine-3-carboxylic acid can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. Furthermore, if the compound is chiral, X-ray crystallography can be used to determine its absolute stereochemistry. Studies on related piperidine derivatives have demonstrated the utility of this technique in confirming stereochemistry and conformational preferences. bakhtiniada.ruresearchgate.neted.ac.uk

Theoretical and Computational Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the electronic properties and geometric structure of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid. These computational methods provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Optimization and Properties

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a related compound, piperidine-3-carboxylic acid, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to identify stable tautomers and isomers. researchgate.net This level of theory is effective in calculating geometric parameters such as bond lengths, bond angles, and dihedral angles.

For 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, such calculations would reveal the precise spatial orientation of the acryloyl group relative to the piperidine (B6355638) ring and the carboxylic acid substituent. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Illustrative Optimized Geometric Parameters for a Piperidine Ring Derivative (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | C-N-C | 112.0 |

| C-C (ring) | 1.54 | N-C-C | 110.5 |

| C=O | 1.23 | O=C-N | 122.0 |

Note: This data is illustrative for a related N-acylpiperidine derivative and represents the type of information obtained from DFT calculations.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For instance, the vibrational frequencies of piperidine-3-carboxylic acid have been calculated using both MP2 and B3LYP methods, showing good agreement with experimental mid-IR, far-IR, and Raman spectra. researchgate.net These calculations help in the detailed assignment of vibrational modes, such as stretching, bending, and torsional vibrations within the molecule. For 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, theoretical predictions of its infrared (IR) and Raman spectra would aid in its experimental identification and structural confirmation. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data, which is crucial for determining the molecule's connectivity and stereochemistry.

Conformational Analysis and Energy Profiling

The flexibility of the piperidine ring and the rotational freedom around the N-C(O) bond mean that 1-(Prop-2-enoyl)piperidine-3-carboxylic acid can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, for N-acylpiperidines, the presence of pseudoallylic strain can influence the orientation of substituents. nih.govacs.org Computational studies on N-acylpiperidines with a substituent at the 2-position have shown a preference for the axial orientation of the substituent. nih.govacs.org Furthermore, while the chair conformation is generally more stable, a twist-boat conformation can also be present, with the energy difference being relatively small (around 1.5 kcal/mol). nih.govacs.org For 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, the carboxylic acid group at the 3-position can exist in either an axial or equatorial position, and the relative stability of these conformers would be determined by a combination of steric and electronic effects. Energy profiling, performed by systematically rotating key dihedral angles and calculating the corresponding energy, can map out the potential energy surface and identify the global and local energy minima corresponding to the most stable conformers.

In Silico Molecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comtandfonline.commdpi.comnih.gov This method is widely used in drug discovery to understand how a ligand, such as 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, might interact with a biological target, typically a protein or enzyme.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. tandfonline.com The ligand is then computationally "docked" into the active site of the protein, and various binding poses are evaluated based on a scoring function that estimates the binding affinity. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies on other piperidine derivatives have successfully elucidated their binding modes with receptors like the µ-opioid receptor and pancreatic lipase. tandfonline.commdpi.com Such in silico studies for 1-(Prop-2-enoyl)piperidine-3-carboxylic acid could provide valuable hypotheses about its potential biological targets and mechanism of action.

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Pancreatic Lipase | -8.24 | Gly76, Phe77, Asp79, His151 |

Note: This data is based on findings for other piperidine derivatives and serves as an example of typical results from molecular docking studies. tandfonline.commdpi.com

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can also be used to predict the reactivity and selectivity of a molecule. The electronic structure calculations mentioned earlier provide insights into the reactive sites of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid. The presence of the acryloyl group, which is an α,β-unsaturated carbonyl system, makes this molecule a potential Michael acceptor. The LUMO distribution would likely be concentrated on the β-carbon of the acryloyl group, indicating its susceptibility to nucleophilic attack.

Furthermore, the carboxylic acid group can act as a proton donor or participate in hydrogen bonding, influencing the molecule's reactivity and interactions. The piperidine nitrogen, although part of an amide, still possesses a lone pair of electrons that can influence the molecule's basicity and nucleophilicity. Computational models can be used to calculate properties like proton affinity and pKa to quantify these aspects of reactivity. By comparing the activation energies for different reaction pathways, it is possible to predict the selectivity of the molecule towards various reagents and under different reaction conditions.

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as a Chiral Ligand and Building Block in Asymmetric Synthesis

The piperidine-3-carboxylic acid core is a valuable chiral building block for asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. rsc.org Chiral ligands are essential in this process, as they coordinate to a metal catalyst and create a chiral environment that directs a chemical reaction to preferentially form one enantiomer over the other. nih.gov The development of such catalytic asymmetric strategies is crucial for synthesizing pure, therapeutically effective compounds. rsc.orgnih.gov

The rigid, cyclic structure of the piperidine (B6355638) ring, combined with the stereocenter at the 3-position, makes it an attractive component for designing new chiral ligands. snnu.edu.cn The carboxylic acid group provides a convenient point for modification or coordination to metal centers. While research on the specific use of the 1-(prop-2-enoyl) derivative as a ligand is not extensively detailed, the underlying piperidine-3-carboxylic acid structure serves as a foundational element for creating libraries of chiral molecules. snnu.edu.cn The principles of C2 symmetry, which have been influential in the design of highly effective ligands like DIOP and DuPhos, can be applied to create dimeric structures from such building blocks, enhancing their stereochemical control in catalytic processes. nih.gov

Scaffold Design for Bioactive Molecule Development

The piperidine ring is a prevalent feature in many natural products and pharmaceuticals, making it a "privileged scaffold" for drug discovery. snnu.edu.cnmdpi.com The 1-(Prop-2-enoyl)piperidine-3-carboxylic acid structure serves as a versatile template for designing novel bioactive compounds by modifying its key functional groups. nih.govnih.gov This scaffold allows for the systematic exploration of chemical space to develop agents for various therapeutic areas, including inflammation and cancer. mdpi.comnih.gov The three-dimensional nature of the piperidine ring is considered advantageous for interacting with the binding sites of proteins. mdpi.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The piperidine-3-carboxylic acid moiety, also known as nipecotic acid, is a cyclic β-amino acid analogue. Its incorporation into peptide sequences can enforce specific conformations, such as β-turns, which are critical for peptide-receptor interactions. nih.govmdpi.com

Research has shown that substituting natural amino acids like proline with piperidine-3-carboxylic acid derivatives can be well-tolerated and lead to potent bioactive molecules. mdpi.com For instance, the substitution of proline with an (R)-nipecotic acid derivative in an endomorphin-2 analogue resulted in a compound with picomolar affinity for the μ-opioid receptor (MOR). mdpi.com This demonstrates the utility of this scaffold in converting native peptides into more stable and potent peptidomimetics for drug discovery. nih.govmdpi.com

Hybrid compound generation involves combining the core scaffold with other known pharmacophores to create new molecules with potentially synergistic or novel biological activities. This strategy has been employed to develop new inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. researchgate.net By combining a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with features from an acrylic acid derivative, researchers designed and synthesized a series of new NLRP3 inhibitors. researchgate.net

This approach highlights the modularity of the piperidine scaffold, where different fragments can be attached to the piperidine nitrogen and other positions to target specific biological pathways. The prop-2-enoyl (acryloyl) group on the nitrogen of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is itself a reactive pharmacophore, capable of forming covalent bonds with target proteins, a strategy often used to achieve potent and durable inhibition.

Mechanistic Research of Biological Activities (In Vitro Models)

Derivatives based on the 1-(prop-2-enoyl)piperidine-3-carboxylic acid scaffold are valuable tools for probing biological mechanisms in vitro. The specific functional groups allow for systematic structure-activity relationship (SAR) studies to understand how molecular changes affect biological outcomes.

The enone (α,β-unsaturated ketone) moiety present in the prop-2-enoyl group is a key feature in a class of enzyme inhibitors. A series of enone-based derivatives were developed and shown to inhibit neutrophil-mediated inflammation. nih.gov These compounds were found to inhibit the production of superoxide (B77818) anions and the release of elastase from human neutrophils. nih.gov

Molecular modeling studies and in vitro assays help elucidate the mechanism of action. For example, certain 1,3-disubstituted-2-thiohydantoin derivatives have shown potent anti-inflammatory activity, with computational studies suggesting a strong binding affinity for the cyclooxygenase 2 (COX-2) enzyme pocket. mdpi.com Similarly, a piperidinone derivative was found to develop stable hydrophobic interactions within the catalytic pocket of IκB kinase (IKKb), an important enzyme in the NF-κB inflammatory signaling pathway. mdpi.com

Table 1: Examples of Piperidine Scaffold Derivatives and Their Enzymatic Targets

| Derivative Class | Target Enzyme/Protein | Biological Activity | Reference(s) |

|---|---|---|---|

| Enone-based Derivatives | JNK, Akt | Inhibition of neutrophil superoxide production and elastase release | nih.gov |

| 2-Thiohydantoin Derivatives | Cyclooxygenase 2 (COX-2) | Anti-inflammatory | mdpi.com |

Derivatives of the piperidine scaffold have been instrumental in studying cellular signaling pathways critical to cancer and immunology. nih.gov Abnormal activation of pathways like PI3K-Akt-mTOR and MAPK is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. nih.govnih.govmdpi.com

In vitro studies have demonstrated that compounds featuring the piperidine moiety can potently induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For example, a novel piperazine (B1678402) derivative was found to induce caspase-dependent apoptosis by inhibiting multiple signaling pathways, including a severe reduction in AKT phosphorylation. nih.gov Another study showed that certain trans-platinum complexes containing a piperidine ligand could induce apoptosis in tumor cells, a mechanism distinct from that of the well-known chemotherapy drug cisplatin. nih.gov

Furthermore, enone-based derivatives have been shown to modulate inflammatory pathways by affecting the phosphorylation of key signaling proteins like JNK and Akt in human neutrophils, without showing cytotoxicity. nih.gov This highlights the potential for this class of compounds to selectively modulate immune system responses. nih.gov

Table 2: Research Findings on Cellular Pathway Modulation

| Compound Type | Cellular Model | Observed Effect | Targeted Pathway | Reference(s) |

|---|---|---|---|---|

| Piperazine Derivative (C505) | HeLa, K562 cancer cells | Induction of caspase-dependent apoptosis; Inhibition of proliferation | PI3K/AKT | nih.gov |

| Trans-platinum piperidine complexes | OV-1063, C-26 tumor cells | Induction of apoptosis | DNA platination, caspase activation | nih.gov |

| Enone-based Derivatives | Human neutrophils | Inhibition of superoxide production | JNK, Akt phosphorylation | nih.gov |

Table of Mentioned Compounds | Compound Name | | | :--- | | 1-(Prop-2-enoyl)piperidine-3-carboxylic acid | | Cisplatin | | DIOP | | DuPhos | | Nipecotic acid |

Development as pH-Sensitive Fluorescent Probes for Biological Research

The precise regulation of pH is fundamental to a vast array of physiological and pathological processes. Consequently, the development of chemical tools capable of sensing and reporting on pH changes in biological systems is of significant interest. While direct studies detailing the use of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid as a pH-sensitive fluorescent probe are not prominently available in the current body of literature, the core structure of piperidine-carboxylic acid is relevant to the design of such probes.

The general strategy for creating pH-sensitive fluorescent probes often involves the conjugation of a fluorophore with a pH-responsive moiety. The piperidine nitrogen, in principle, can act as a protonation site, leading to changes in the electronic properties of an attached fluorophore and thus modulating its fluorescence output. For instance, novel near-infrared (NIR) colorimetric and turn-on fluorescent pH probes have been developed based on a piperidine-substituted aza-BODIPY core. nih.gov These probes demonstrate dramatic changes in their absorption and fluorescence properties in response to extreme acidity, with a visible color change from purple to blue. nih.gov The probe, with a pKa value of 2.17, is effective for detecting pH in the range of 0.84 to 3.15. nih.gov This performance is attributed to the protonation of the piperidine nitrogen, which influences the electronic structure of the aza-BODIPY dye. nih.gov

Similarly, other studies have utilized piperazine-functionalized BODIPY dyes for the sensitive detection of lysosomal pH. nih.govresearchgate.net These probes operate on the principle of intramolecular charge transfer (ICT) and photo-induced electron transfer (PET) from the piperazine moiety to the BODIPY core, which is modulated by pH. nih.govresearchgate.net At physiological pH, the probes exhibit low fluorescence, but as the pH becomes more acidic, their fluorescence intensity significantly increases. nih.govresearchgate.net These examples highlight the potential of incorporating amine-containing heterocycles like piperidine into fluorescent scaffolds to achieve pH sensitivity. The carboxylic acid group of 1-(prop-2-enoyl)piperidine-3-carboxylic acid could further be exploited for conjugation to other molecules or for modulating the probe's solubility and cellular localization.

Structure-Activity Relationship (SAR) Studies in Compound Libraries

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead molecule and the subsequent evaluation of the biological activities of the resulting analogues allow for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties.

While specific SAR studies focused on libraries derived from 1-(prop-2-enoyl)piperidine-3-carboxylic acid are not extensively documented, the piperidine-carboxylic acid scaffold is a common motif in medicinal chemistry, and numerous SAR studies on related structures have been reported. For example, the synthesis and SAR of a series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been explored to develop novel and potent dual PPARα/γ agonists. nih.gov Another study detailed the SAR of piperidine-based analogues of cocaine, where modifications to a piperidine ring were correlated with affinity for the dopamine (B1211576) transporter (DAT) and the ability to inhibit monoamine reuptake. nih.gov

More closely related to the subject compound, a study on fluorinated and N-acryloyl-modified 3,5-di[(E)-benzylidene]piperidin-4-one curcuminoids investigated their potential for the treatment of pancreatic carcinoma. The presence of the N-acryloyl group was a key modification in this series of compounds. mdpi.com The unique chemical properties of the acryloyl group, including its ability to act as a Michael acceptor, can be a critical determinant of biological activity, and understanding its influence is a key aspect of SAR studies.

The general principles of SAR dictate that modifications to the piperidine ring, the position and nature of the carboxylic acid, and the acryloyl group of 1-(prop-2-enoyl)piperidine-3-carboxylic acid would be expected to have a significant impact on the biological activity of its derivatives.

Table 1: Key Structural Components for SAR Studies of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid Derivatives

| Structural Component | Potential Modifications | Expected Impact on Biological Activity |

| Piperidine Ring | Substitution, stereochemistry, ring conformation | Alteration of binding affinity, selectivity, and metabolic stability |

| Carboxylic Acid | Esterification, amidation, bioisosteric replacement | Changes in solubility, cell permeability, and target interactions |

| Acryloyl Group | Modification of the double bond, substitution on the acyl group | Modulation of reactivity (e.g., as a Michael acceptor), target binding |

Integration into Encoded Library Technologies (ELT) for Early-Stage Discovery

Encoded Library Technology (ELT) has emerged as a powerful platform for the discovery of novel small molecule ligands for a wide range of biological targets. This technology involves the synthesis of vast combinatorial libraries of compounds, where each compound is physically linked to a unique DNA tag that encodes its chemical structure. The entire library can then be screened against a target protein in a single solution, and the binders can be identified by sequencing their DNA tags.

The carboxylic acid functional group is a common handle used to attach chemical building blocks to the DNA scaffold in ELT. While the direct integration of 1-(prop-2-enoyl)piperidine-3-carboxylic acid into an encoded library has not been explicitly reported, a closely related compound, [N-(4-sulfamoylbenzoyl)-L-leucyl]piperidine-3-carboxylic acid, was identified from an encoded combinatorial library as a potent inhibitor of carbonic anhydrase, with a nanomolar dissociation constant. nih.gov This finding demonstrates the utility of the piperidine-3-carboxylic acid scaffold in the context of ELT for the discovery of highly active compounds. nih.gov

The synthesis of DNA-encoded libraries often involves robust and high-yielding chemical reactions that are compatible with the DNA tag. Amide bond formation, using carboxylic acids as one of the building blocks, is a frequently employed reaction in the construction of these libraries. rsc.orgnih.gov The carboxylic acid of 1-(prop-2-enoyl)piperidine-3-carboxylic acid would be well-suited for this purpose, allowing for its incorporation into a library design. The acryloyl group, while potentially reactive under certain conditions, could also be a source of chemical diversity and a key feature for binding to a target protein.

Table 2: Potential Role of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid in ELT

| Feature | Relevance to ELT |

| Carboxylic Acid | Provides a point of attachment to the DNA tag or to other building blocks in the library synthesis. |

| Piperidine Scaffold | Introduces three-dimensional complexity into the library, which is often desirable for targeting protein-protein interactions. |

| Acryloyl Group | Can serve as a reactive "warhead" for covalent binders or as a key pharmacophoric element for non-covalent interactions. |

The successful application of a derivative of piperidine-3-carboxylic acid in an early example of encoded library technology underscores the potential of this scaffold in modern drug discovery campaigns. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Scalability

The future of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current approaches to synthesizing piperidine (B6355638) derivatives often involve multi-step processes that can be resource-intensive. nih.gov Future research will likely focus on creating more streamlined and cost-effective synthetic routes.

Key areas for advancement include:

Continuous Flow Synthesis: This technology offers a promising alternative to traditional batch processing, enabling safer and more efficient production of acryloyl chloride, a key reagent. nih.gov A continuous-flow methodology for the synthesis of acryloyl chloride has been developed, which could be adapted for the on-demand and on-site production of 1-(prop-2-enoyl)piperidine-3-carboxylic acid. nih.gov

Catalytic Methods: The use of novel catalysts, including transition metals and organocatalysts, is a growing trend in the synthesis of piperidine derivatives. nih.gov These methods can lead to higher yields, improved stereoselectivity, and milder reaction conditions.

Green Chemistry Approaches: A focus on environmentally benign synthesis is crucial. This includes the use of safer solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. nih.gov The development of a one-pot reaction that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution represents a move towards more efficient and greener synthesis of piperidines. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, multiple steps, and can be difficult to scale up. |

| Continuous Flow Synthesis | Improved safety, efficiency, and scalability; potential for on-demand synthesis. nih.gov | Requires specialized equipment and optimization of reaction parameters. |

| Catalytic Methods | Higher yields, greater selectivity, and milder reaction conditions. nih.gov | Catalyst cost and sensitivity can be a factor. |

| Biocatalysis | High stereoselectivity and environmentally friendly. | Enzyme stability and substrate scope can be limited. |

Advanced Computational Methodologies for Predictive Design

Computational modeling is poised to play a pivotal role in accelerating the discovery and optimization of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid derivatives. These in silico approaches can predict the properties and biological activities of new molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. researchgate.net

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish correlations between the structural features of piperidine derivatives and their biological activities. tandfonline.comnih.gov This can aid in the design of new compounds with enhanced potency and selectivity. tandfonline.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how 1-(Prop-2-enoyl)piperidine-3-carboxylic acid and its analogues bind to specific biological targets. nih.govtandfonline.com This provides valuable insights into the mechanism of action and can guide the design of more effective therapeutic agents. nih.gov

Pharmacokinetic and Toxicity Predictions (ADMET): Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Exploration of Undiscovered Biological Targets and Mechanisms in Pre-clinical Research

While the full biological profile of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid remains to be elucidated, the piperidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.netnih.gov This suggests a high potential for this compound and its derivatives to interact with a variety of biological targets.

Future pre-clinical research should aim to:

Identify Novel Biological Targets: High-throughput screening campaigns against a wide range of biological targets could uncover unexpected therapeutic applications for 1-(prop-2-enoyl)piperidine-3-carboxylic acid. The piperidine moiety is known to be present in compounds targeting a wide array of receptors and enzymes. ijnrd.org

Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level. This could involve techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target.

Investigate Therapeutic Potential in Various Disease Models: Based on the identified biological targets and mechanisms of action, the therapeutic potential of 1-(prop-2-enoyl)piperidine-3-carboxylic acid derivatives can be explored in relevant animal models of disease. Piperidine derivatives have shown promise in a wide range of therapeutic areas, including as analgesics, anti-cancer agents, and treatments for neurodegenerative diseases. ijnrd.orgresearchgate.net

Innovation in Analytical and Probing Technologies for Research

Advancements in analytical techniques are crucial for the characterization and quantification of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid and its metabolites in complex biological matrices.

Future developments in this area may include:

Highly Sensitive Chromatographic Methods: The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) methods will enable the sensitive and selective quantification of the compound in biological samples. mdpi.com

Capillary Electrophoresis: This technique offers high separation efficiency and is well-suited for the analysis of charged molecules like carboxylic acids.

Spectroscopic Techniques: Advanced NMR and mass spectrometry techniques will be essential for the structural elucidation of new derivatives and for studying their interactions with biological macromolecules. researchgate.net

Derivatization Reagents: The use of derivatization reagents, such as benzoyl chloride, can improve the chromatographic properties and detection sensitivity of piperidine-containing compounds in HPLC-UV analysis. google.com

A summary of relevant analytical techniques is provided below:

| Analytical Technique | Application | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its metabolites. | Versatile, with a wide range of detectors available. |

| Mass Spectrometry (MS) | Identification and structural elucidation of the compound and its derivatives. | High sensitivity and specificity. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural determination. | Provides detailed information about molecular structure and dynamics. researchgate.net |

| Capillary Electrophoresis (CE) | Analysis of charged analytes. | High separation efficiency and low sample consumption. |

Potential Contributions to Materials Science Research

The unique chemical structure of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, featuring a reactive acryloyl group and a functionalizable carboxylic acid, makes it an attractive building block for the development of novel materials.

Potential applications in materials science include:

Polymer Synthesis: The acryloyl group can participate in polymerization reactions to create new polymers with tailored properties. Polymers containing piperidine moieties have been investigated as kinetic hydrate inhibitors for the oil and gas industry. acs.org

Surface Functionalization: The carboxylic acid group can be used to anchor the molecule to various surfaces, modifying their properties for applications in areas such as biocompatible coatings and sensors.

Hydrogel Formation: The ability of piperidine-containing polymers to exhibit temperature-responsive behavior suggests that derivatives of 1-(prop-2-enoyl)piperidine-3-carboxylic acid could be used to create smart hydrogels for drug delivery and tissue engineering applications. biomaterials.org

Q & A

Q. What are the recommended synthetic routes for 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves acylation of the piperidine ring. A nucleophilic acyl substitution reaction can be employed, where piperidine-3-carboxylic acid reacts with propenoyl chloride in anhydrous dichloromethane under inert conditions. Optimization strategies include:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to achieve >95% purity, as seen in analogous piperidine derivatives .

- Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and propenoyl group (vinyl protons at δ 5.5–6.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (carboxylic acid at ~170 ppm, propenoyl at ~165 ppm) .

- Infrared Spectroscopy (IR) : Detect C=O stretches (~1680 cm⁻¹ for amide/ester) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₉H₁₃NO₃: expected m/z 199.1) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) for purity assessment .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid under varying experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the piperidine ring and propenoyl group .

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar (e.g., water) vs. nonpolar (e.g., DCM) solvents to predict degradation pathways .

- Degradation Modeling : Use software like Gaussian or ORCA to simulate hydrolysis of the propenoyl group under acidic/basic conditions .

- Docking Studies : If targeting enzymes (e.g., proteases), predict binding affinities using AutoDock Vina to guide bioactivity assays .

Q. What strategies are recommended for resolving contradictions in biological activity data reported for 1-(Prop-2-enoyl)piperidine-3-carboxylic acid derivatives across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across ≥3 independent experiments to account for variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid?

Methodological Answer:

- Variable Substituents : Modify the propenoyl group (e.g., electron-withdrawing substituents) or piperidine substituents (e.g., methyl at C4) to assess steric/electronic effects .

- Biological Screening : Use high-throughput assays (e.g., fluorescence-based enzymatic inhibition) to test libraries of derivatives .

- Data Clustering : Apply multivariate analysis (PCA or PLS) to correlate structural features (logP, polar surface area) with activity .

- Crystallography : Resolve co-crystal structures with target proteins to identify key binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.